![molecular formula C14H18BrN3O B7640677 1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, also known as BODIPY-TMRM, is a fluorescent dye that is widely used in scientific research. This compound has unique properties that make it an excellent tool for studying various biological processes, including mitochondrial function, apoptosis, and oxidative stress.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine involves the accumulation of the compound in the mitochondrial membrane potential. This accumulation is due to the lipophilic nature of the compound, which allows it to cross the mitochondrial membrane and accumulate in the membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, this compound has been shown to protect against oxidative stress by reducing reactive oxygen species levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine is its high sensitivity and specificity for mitochondrial membrane potential. This makes it an excellent tool for studying mitochondrial function in live cells. However, one limitation of this compound is its potential toxicity at high concentrations. Therefore, researchers must use caution when using this compound in experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine. One potential direction is the development of new fluorescent probes that can target other cellular structures or processes. Additionally, researchers could investigate the potential therapeutic applications of this compound, such as its use in cancer treatment. Finally, researchers could investigate the potential use of this compound in diagnostic imaging, such as in the detection of mitochondrial dysfunction in disease states.
Métodos De Síntesis
The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine involves several steps, starting with the reaction of 2-bromo-5-methoxyaniline with 1,5-dimethylpyrazole-4-carboxaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-3-propionic acid N-hydroxysuccinimide ester (BODIPY-NHS) to form this compound.
Aplicaciones Científicas De Investigación
1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine is widely used in scientific research as a fluorescent probe to study mitochondrial function. This compound is taken up by mitochondria and accumulates in the mitochondrial membrane potential. By measuring changes in fluorescence intensity, researchers can monitor changes in mitochondrial membrane potential, which is an important indicator of mitochondrial function.
Propiedades
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-10-12(9-17-18(10)2)8-16-7-11-6-13(19-3)4-5-14(11)15/h4-6,9,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGUEHDCLFKITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

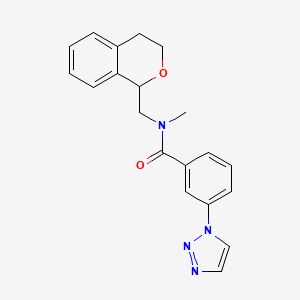
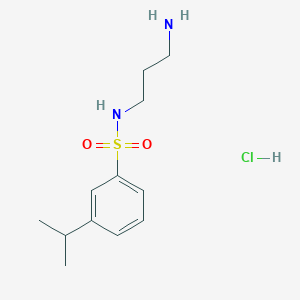
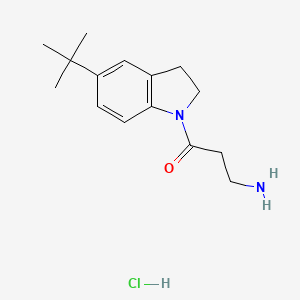
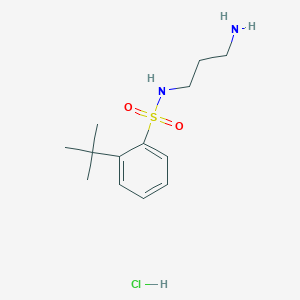
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
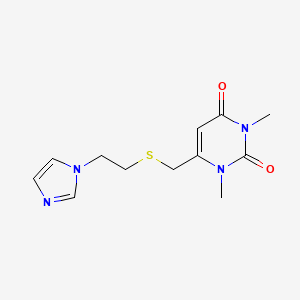
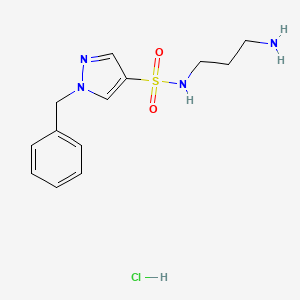
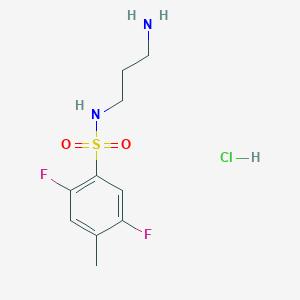

![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)